![molecular formula C15H16ClNO B2923269 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone CAS No. 1798046-68-0](/img/structure/B2923269.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential medical benefits.
Wirkmechanismus
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has some affinity for the CB2 receptor, which is primarily found in immune cells. Activation of these receptors by 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 leads to a wide range of effects on neuronal signaling, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory cytokine production. It has also been shown to have analgesic effects, as well as neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise control over the activation of this receptor. However, it is important to note that 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 and related compounds. One area of interest is the development of more selective and potent agonists of the CB1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain. Another area of interest is the investigation of the potential anti-inflammatory effects of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 and related compounds, which could have applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, there is also interest in the development of novel delivery methods for cannabinoid compounds, such as transdermal patches and inhalers, which could improve the efficacy and safety of these compounds for medical use.
Synthesemethoden
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 involves several steps, including the condensation of 2-chlorobenzoyl chloride with 8-azabicyclo[3.2.1]oct-2-en-5-ol, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with 2-chloroethyl ethyl ether.
Wissenschaftliche Forschungsanwendungen
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a wide range of effects on the central nervous system, including analgesia, neuroprotection, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-7-2-1-4-11(14)10-15(18)17-12-5-3-6-13(17)9-8-12/h1-5,7,12-13H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWLUNSAQMWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)
![tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate](/img/structure/B2923190.png)
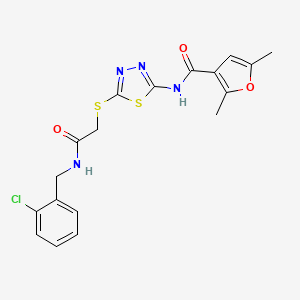
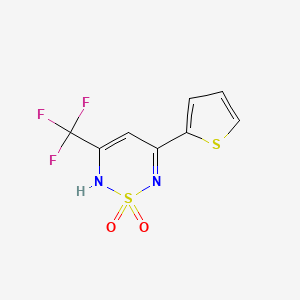
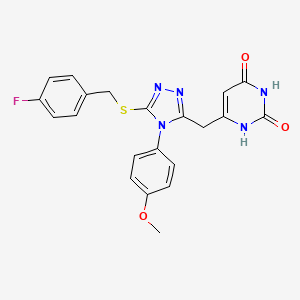
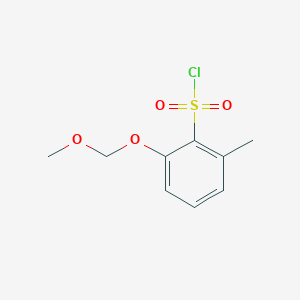
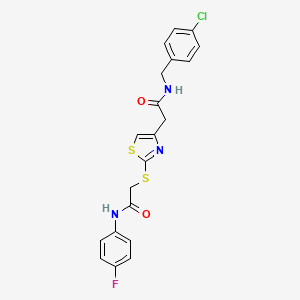


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2923205.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)